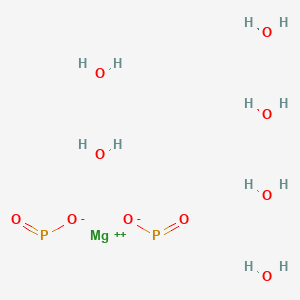

Magnesium hypophosphite 6-hydrate

Beschreibung

Eigenschaften

InChI |

InChI=1S/Mg.2HO2P.6H2O/c;2*1-3-2;;;;;;/h;2*(H,1,2);6*1H2/q+2;;;;;;;;/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDZZKPVVDQKDC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]P=O.[O-]P=O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12MgO10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Routes and Preparation Methodologies for Magnesium Hypophosphite 6 Hydrate

Aqueous-Phase Synthesis Techniques

Aqueous-phase synthesis is the predominant approach for producing magnesium hypophosphite 6-hydrate, leveraging the solubility of reactants and the controlled precipitation of the product.

A straightforward and common method for the preparation of magnesium hypophosphite is the direct neutralization reaction between a magnesium base, such as magnesium oxide (MgO) or magnesium carbonate (MgCO₃), and hypophosphorous acid (H₃PO₂). himedialabs.comchemscience.com The reaction in an aqueous medium results in the formation of magnesium hypophosphite and water, or water and carbon dioxide in the case of the carbonate.

The general chemical equations for these reactions are:

MgO + 2H₃PO₂ + 5H₂O → Mg(H₂PO₂)₂·6H₂O

MgCO₃ + 2H₃PO₂ + 5H₂O → Mg(H₂PO₂)₂·6H₂O + CO₂

The resulting aqueous solution is then typically concentrated by evaporation to induce crystallization of the hexahydrate salt.

Double decomposition, or metathesis, reactions provide an alternative route to this compound. This method involves the reaction of a soluble magnesium salt, such as magnesium chloride (MgCl₂) or magnesium sulfate (B86663) (MgSO₄), with a soluble hypophosphite salt, commonly sodium hypophosphite (NaH₂PO₂). google.com The driving force for this reaction is the lower solubility of the target product, this compound, compared to the resulting byproduct (e.g., sodium chloride or sodium sulfate), which remains dissolved in the aqueous solvent. google.com

A patented method describes the synthesis by reacting magnesium dichloride hexahydrate with mono-hydrated sodium hypophosphite in water. google.com The reaction is conducted at a controlled temperature, leading to the precipitation of the desired white, crystalline this compound. google.com

| Reactant 1 | Reactant 2 | Solvent | Reaction Temperature | Reaction Time | Product | Yield | Purity |

| Magnesium dichloride hexahydrate (1500g) | Mono-hydrated sodium hypophosphite (1500g) | Water (3200mL total) | 30°C | 2 hours | This compound (white precipitate) | 80.3% | 98.3% |

Table based on data from a patent for the joint production of hypophosphites. google.com

Advanced Crystallization and Purification Strategies

Following the initial synthesis, advanced crystallization and purification techniques are employed to isolate this compound of high purity and desired crystal morphology.

The growth of large, high-quality single crystals of this compound is typically achieved through controlled crystallization from a supersaturated aqueous solution. This can be accomplished by the slow evaporation of the solvent at a constant temperature, which gradually increases the solute concentration to the point of nucleation and subsequent crystal growth. Alternatively, temperature-controlled crystallization involves carefully lowering the temperature of a saturated solution, thereby decreasing the solubility of the salt and promoting the formation of crystals. These methods are crucial for obtaining crystals suitable for detailed structural analysis.

To achieve high purity, crude this compound is often subjected to recrystallization. This process involves dissolving the synthesized product in a minimal amount of hot water to form a saturated solution. Any insoluble impurities can be removed by filtration at this stage. The hot, saturated solution is then allowed to cool slowly, causing the purified this compound to crystallize out, while more soluble impurities remain in the mother liquor. This cycle can be repeated to further enhance the purity of the final product.

The efficiency and quality of this compound synthesis are highly dependent on the optimization of key reaction parameters.

Concentration: The concentration of the reactants in the aqueous solution directly influences the reaction rate and the yield of the product. Higher concentrations can lead to faster precipitation but may also result in the inclusion of impurities within the crystal lattice.

pH: The pH of the reaction medium is a critical factor. For instance, commercial-grade magnesium hypophosphite hexahydrate is often specified to have a pH in a slightly acidic to neutral range, typically between 4.5 and 5.5, when dissolved in water. ammol.org Maintaining the pH within an optimal range during synthesis is essential to prevent the formation of undesired byproducts and to ensure the stability of the hypophosphite ion.

Reaction Time: Adequate reaction time is necessary to ensure the completion of the reaction. For double decomposition reactions, a duration of around 2 hours has been reported to be effective. google.com The optimal reaction time will depend on other factors such as temperature and reactant concentrations.

Studies on Synthesis Yield and Efficiency

While specific, detailed kinetic studies on the formation of this compound using calorimetry and in-situ pH monitoring are not extensively available in publicly accessible literature, the principles of these analytical techniques are widely applied in understanding similar acid-base reaction syntheses. The synthesis of this compound is typically achieved through the aqueous reaction of a magnesium base, such as magnesium oxide (MgO) or magnesium carbonate (MgCO₃), with hypophosphorous acid (H₃PO₂). himedialabs.com

The general chemical equations for these reactions are: MgO + 2H₃PO₂ + 5H₂O → Mg(H₂PO₂)₂·6H₂O MgCO₃ + 2H₃PO₂ + 5H₂O → Mg(H₂PO₂)₂·6H₂O + CO₂

Kinetic studies are crucial for optimizing reaction conditions to maximize yield and efficiency. This involves analyzing the rate of reaction, understanding the reaction mechanism, and identifying factors that influence the speed and completeness of the formation of the desired product.

Calorimetry

Reaction calorimetry is a powerful technique for studying the thermodynamics and kinetics of chemical reactions by measuring the heat evolved or absorbed. In the context of this compound synthesis, the reaction between magnesium oxide or magnesium carbonate and hypophosphorous acid is an exothermic process.

A hypothetical calorimetric study of this synthesis would involve monitoring the heat flow from the reaction vessel as the reactants are mixed. The data obtained could be used to determine key thermodynamic parameters, such as the enthalpy of reaction (ΔH).

Table 1: Hypothetical Thermodynamic Data from Calorimetric Analysis

| Parameter | Hypothetical Value (MgO reaction) | Hypothetical Value (MgCO₃ reaction) | Significance |

| Enthalpy of Reaction (ΔH) | Value not available | Value not available | Indicates the total heat released during the reaction. A more negative value signifies a more exothermic reaction. |

| Heat Capacity of the System (Cₚ) | Value not available | Value not available | Essential for calculating the heat of reaction from the measured temperature change. |

| Overall Heat Transfer Coefficient (U) | Value not available | Value not available | Describes the rate of heat exchange between the reactor and its surroundings. |

The rate of heat evolution is directly proportional to the reaction rate. By analyzing the heat flow profile over time, one could deduce the reaction kinetics. For instance, a sharp initial increase in heat flow would indicate a rapid initial reaction rate, which might then slow down as the reactants are consumed. This information is vital for process safety, ensuring that the heat generated can be effectively managed to prevent overheating.

In-situ pH Monitoring

In-situ pH monitoring provides real-time information about the progress of the acid-base neutralization reaction. The synthesis of this compound begins with an acidic solution of hypophosphorous acid. As the magnesium base (MgO or MgCO₃) is added, it neutralizes the acid, causing the pH of the solution to rise.

The reaction is complete when the acid is fully neutralized, which would be indicated by a sharp change in pH, signifying the equivalence point. Monitoring the pH throughout the reaction allows for precise control over the stoichiometry and can help in determining the reaction endpoint, which is crucial for achieving a high-purity product and maximizing yield.

A study on the wet oxidation of hypophosphite and phosphite (B83602) highlighted the influence of pH on the reaction, indicating that pH is a critical parameter in reactions involving these species. researchgate.net While not directly on the synthesis of magnesium hypophosphite, this underscores the importance of pH monitoring.

Table 2: Hypothetical Data from In-situ pH Monitoring

| Time (minutes) | Hypothetical pH (MgO reaction) | Hypothetical pH (MgCO₃ reaction) | Observation |

| 0 | Value not available | Value not available | Initial pH of hypophosphorous acid solution. |

| 10 | Value not available | Value not available | pH increases as the base is added and reacts. |

| 20 | Value not available | Value not available | Continued increase in pH. |

| 30 | Value not available | Value not available | A sharp increase in pH may indicate the reaction is nearing completion. |

| 40 | Value not available | Value not available | pH stabilizes, indicating the end of the reaction. |

By combining calorimetric and pH data, a comprehensive understanding of the reaction kinetics can be developed. The rate of heat generation from calorimetry can be correlated with the rate of change of pH. This combined approach would allow for the development of a kinetic model that can predict the reaction behavior under different conditions (e.g., temperature, concentration, stirring speed), leading to optimized synthesis protocols for this compound with high efficiency and yield.

Advanced Structural Elucidation and Crystallography of Magnesium Hypophosphite 6 Hydrate

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of the atomic and molecular structure of a crystal. tugraz.at By analyzing the diffraction pattern produced when a single crystal is exposed to an X-ray beam, researchers can deduce the arrangement of atoms within the crystal lattice. tugraz.at

Interactive Table: Unit Cell Parameters for a Related Magnesium Complex

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P2₁/c |

Note: This data is for [Mg(OBA)(H₂O)₂] and is provided for illustrative purposes only.

Following the initial determination of the crystal structure, a process of refinement is undertaken to improve the accuracy of the atomic positions. This involves adjusting the fractional coordinates of each atom within the unit cell to achieve the best possible agreement between the observed and calculated diffraction intensities. ornl.gov

Anisotropic displacement parameters (ADPs) describe the thermal motion of atoms within the crystal lattice. This motion is typically not uniform in all directions, hence the term "anisotropic." The refinement of ADPs provides a more detailed picture of the dynamic nature of the crystal structure, revealing the directions of greatest and least atomic vibration. arxiv.org The analysis of these parameters can offer insights into the bonding environment and intermolecular forces within the crystal.

In magnesium hypophosphite 6-hydrate, the magnesium ion (Mg²⁺) is the central metal atom. The coordination sphere refers to the arrangement of atoms or molecules (ligands) directly bonded to the central metal ion. In many hydrated magnesium salts, the magnesium ion is coordinated by water molecules. For instance, in a magnesium bis(hydrogenmaleate) hexahydrate complex, the magnesium ion is coordinated to a hexaaquo magnesium core, resulting in a near-perfect octahedral geometry. nih.gov Similarly, in [Mg(OBA)(H₂O)₂], the magnesium atom is six-coordinated by four oxygen atoms from the organic ligands and two oxygen atoms from coordinated water molecules, forming a distorted octahedral geometry. researchgate.net The Mg-O bond lengths in this related compound range from 2.002(3) to 2.169(3) Å. researchgate.net It is highly probable that in this compound, the magnesium ion is also in an octahedral coordination environment, surrounded by oxygen atoms from both the hypophosphite anions and the water molecules of hydration. nih.govresearchgate.net

Interactive Table: Magnesium Coordination in a Related Compound

| Feature | Description | Reference |

| Coordination Number | 6 | researchgate.net |

| Coordinating Atoms | Oxygen | researchgate.net |

| Geometry | Distorted Octahedral | researchgate.net |

| Mg-O Bond Lengths | 2.002(3) - 2.169(3) Å | researchgate.net |

Note: This data is for [Mg(OBA)(H₂O)₂] and is provided for illustrative purposes.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. youtube.com Different polymorphs of a compound can exhibit distinct physical properties. The investigation into whether this compound exhibits polymorphism would involve attempting to crystallize the compound under various conditions and analyzing the resulting crystal structures. If different polymorphs are identified, a comparative analysis of their crystal structures would be necessary to understand the structural implications of these different packing arrangements. youtube.com

Powder X-ray Diffraction (PXRD) Characterization

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. wikipedia.org Unlike single crystal XRD, which requires a well-formed single crystal, PXRD can be performed on a polycrystalline powder. wku.edu The resulting diffraction pattern is a "fingerprint" that is unique to a specific crystalline phase. wku.edu

PXRD is primarily used for phase identification by comparing the experimental diffraction pattern to a database of known patterns. wku.edu It can also be used to determine the phase purity of a sample and to detect the presence of any crystalline impurities. researchgate.net For this compound, PXRD would be employed to confirm the identity of the synthesized material and to ensure it is a single phase. The technique can also provide information about the degree of crystallinity of the sample. wikipedia.org

Phase Identification and Assessment of Sample Crystallinity

The initial and most crucial step in the structural analysis of a crystalline material is phase identification. For magnesium hypophosphite hexahydrate, this is primarily accomplished using Powder X-ray Diffraction (PXRD). This technique involves directing X-rays at a powdered sample and measuring the scattering angles and intensities of the diffracted beams.

The resulting diffraction pattern serves as a unique "fingerprint" for the crystalline solid. By comparing the peak positions (in terms of the diffraction angle, 2θ) and their relative intensities with standard patterns from crystallographic databases, such as the ICDD-PDF2 database, the identity of the compound can be unequivocally confirmed. frontiersin.orgnih.gov The sharpness and definition of the diffraction peaks provide a qualitative assessment of the sample's crystallinity; well-defined, sharp peaks are indicative of a highly ordered, crystalline structure, whereas broad humps suggest the presence of amorphous (non-crystalline) material. researchgate.net For a pure, crystalline sample of magnesium hypophosphite hexahydrate, the PXRD pattern will show a distinct set of peaks corresponding to its specific crystal lattice. frontiersin.orgresearchgate.net

Rietveld Refinement for Structural Parameter Validation

Following phase identification, the Rietveld refinement method is a powerful computational technique applied to the powder diffraction data to extract detailed structural parameters. rruff.info This method involves fitting a calculated theoretical diffraction profile to the entire measured experimental pattern, adjusting various parameters until the best possible fit is achieved. rruff.inforesearchgate.net

For a hydrated magnesium salt, the refinement process can validate and determine with high precision the fundamental crystallographic data. While specific Rietveld refinement data for magnesium hypophosphite hexahydrate is not extensively published, the analysis of analogous magnesium-containing hydrates demonstrates the typical parameters obtained. rruff.info These parameters include the crystal system, space group, and the dimensions of the unit cell (the basic repeating block of the crystal).

Table 1: Example of Crystallographic Parameters Obtainable from Rietveld Refinement for a Hydrated Magnesium Salt

| Parameter | Description | Example Value (for Mg-birnessite) |

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | C2/m |

| a (Å) | Unit cell dimension along the a-axis. | 5.049(1) |

| b (Å) | Unit cell dimension along the b-axis. | 2.845(1) |

| c (Å) | Unit cell dimension along the c-axis. | 7.051(1) |

| β (°) | The angle between the a and c axes. | 96.65(1) |

| Data presented is for synthetic Mg-birnessite, a hydrated magnesium manganese oxide, as a representative example of Rietveld analysis on a magnesium hydrate (B1144303). rruff.info |

This refinement process confirms the structural model and provides the precise atomic coordinates of the magnesium, phosphorus, and oxygen atoms within the unit cell.

Studies of Structural Changes Induced by External Stimuli

The crystal structure of hydrated salts can be sensitive to external stimuli, particularly temperature. Thermal analysis techniques, often coupled with X-ray diffraction, are used to study these structural transformations. For magnesium hypophosphite hexahydrate, heating leads to dehydration, where the water molecules are sequentially removed from the crystal lattice.

Studies on analogous hydrated magnesium salts, such as magnesium ammonium (B1175870) phosphate (B84403) hexahydrate (struvite), show that heating can cause phase transitions. researchgate.net For instance, struvite decomposes to dittmarite (a monohydrate) at temperatures between 100-200°C before becoming amorphous at higher temperatures. researchgate.net Similarly, magnesium nitrate (B79036) hexahydrate exhibits phase changes upon heating, with a melting point recorded around 91.8°C. mdpi.com It is expected that magnesium hypophosphite hexahydrate would undergo a similar multi-step decomposition process, losing its six water molecules and potentially forming intermediate hydrated phases before complete decomposition. Each of these structural changes would be observable as a distinct change in the material's X-ray diffraction pattern. researchgate.net

Complementary Neutron Diffraction Studies

While X-ray diffraction is excellent for locating heavier atoms, it is notoriously weak at precisely identifying the positions of hydrogen atoms. This is because X-rays scatter from electrons, and hydrogen has only one. For hydrated compounds where hydrogen bonding plays a critical structural role, neutron diffraction is an invaluable complementary technique. mdpi.com Neutrons scatter from atomic nuclei, and their scattering cross-section for hydrogen (or its isotope, deuterium) is significant, allowing for the accurate determination of hydrogen atom positions. mdpi.comnih.gov

Precise Localization of Hydrogen Atom Positions within the Crystal Structure

Neutron diffraction studies are essential for accurately mapping the hydrogen atoms in the water molecules and the P-H bonds of the hypophosphite anion (H₂PO₂⁻) in the structure of Mg(H₂PO₂)₂·6H₂O. In many hydrated magnesium salts, the magnesium ion exists as a hexaaquamagnesium(II) complex, [Mg(H₂O)₆]²⁺, where it is octahedrally coordinated to six water molecules. Neutron diffraction can precisely determine the orientation of these water molecules and the positions of their hydrogen atoms. nih.govnih.gov This allows for a definitive characterization of the bonding environment. Statistical analyses of neutron diffraction data from numerous crystalline hydrates have shown that this technique provides O-H bond lengths that are in better agreement with their true values compared to those derived from X-ray data alone. nih.govresearchgate.net

Elucidation of Specific Hydrogen-Bonding Geometries and Dynamics

With the precise locations of hydrogen atoms established, a detailed and accurate picture of the hydrogen-bonding network can be constructed. nih.gov This network is fundamental to the stability of the crystal structure in hydrated salts. In magnesium hypophosphite hexahydrate, hydrogen bonds are expected to exist between the hydrogen atoms of the coordinated water molecules (acting as donors) and the oxygen atoms of the hypophosphite anions (acting as acceptors). Additional hydrogen bonds may also involve the hydrogen atoms directly bonded to phosphorus in the hypophosphite anion.

Neutron diffraction allows for the precise measurement of the geometric parameters of these bonds, such as the O-H···O and P-H···O distances and angles. Studies on similar compounds like magnesium thiosulfate (B1220275) hexahydrate have used neutron diffraction to map out the complex network of hydrogen bonds connecting the layers of the crystal structure. colab.ws This detailed understanding of hydrogen bonding is crucial for explaining the physical properties and stability of the compound. researchgate.net

Spectroscopic Characterization and Vibrational Dynamics of Magnesium Hypophosphite 6 Hydrate

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups and probing the bonding environments within the compound.

The hypophosphite anion (H₂PO₂⁻) exhibits a number of characteristic absorption bands in the infrared spectrum. These bands correspond to the fundamental stretching and bending vibrations of the P-H and P-O bonds. A detailed assignment of these modes is crucial for confirming the presence and structural integrity of the anion within the crystal lattice. researchgate.net The primary vibrational modes for the hypophosphite ion are summarized below. researchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~2400 - 2250 | ν(P-H) | Symmetric and asymmetric stretching of the P-H bonds. |

| ~1200 - 1150 | δ(PH₂) | PH₂ scissoring (bending) vibration. |

| ~1100 - 1000 | ν(P-O) | Symmetric and asymmetric stretching of the P-O bonds. |

| ~850 - 800 | ρ(PH₂) | PH₂ rocking vibration. |

This table is interactive. Data is based on typical ranges for hypophosphite salts. researchgate.net

The precise wavenumbers for these vibrations in magnesium hypophosphite 6-hydrate can be influenced by the crystal environment, including interactions with the magnesium cation and the water molecules.

The six water molecules of hydration in the crystal structure give rise to distinct bands in the FTIR spectrum. These bands are broadly categorized into stretching, bending, and librational modes.

O-H Stretching (ν(O-H)) : A very broad and strong absorption band is typically observed in the region of 3600-3000 cm⁻¹. This broadness is a direct consequence of the extensive hydrogen-bonding network within the crystal, involving water-water and water-anion interactions. researchgate.net

H-O-H Bending (δ(H-O-H)) : The bending vibration of the water molecules appears as a sharp to medium intensity band around 1650-1600 cm⁻¹. researchgate.net

Librational Modes : In the far-infrared region (below 1000 cm⁻¹), weaker bands corresponding to the rocking, wagging, and twisting motions of the coordinated water molecules can be observed. These modes are particularly sensitive to the coordination environment and the strength of hydrogen bonding.

The analysis of these water-related modes provides valuable information about the hydration state and the structural role of water in the compound. nih.gov

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3600 - 3000 | ν(O-H) | Stretching vibrations of water molecules, often broadened by hydrogen bonding. |

| ~1650 - 1600 | δ(H-O-H) | Bending (scissoring) vibration of water molecules. |

| ~950 - 500 | ρ, ω, τ (H₂O) | Librational modes (rocking, wagging, twisting) of coordinated water. |

This table is interactive. Data represents typical ranges for hydrated salts.

The vibrational frequencies observed in the FTIR spectrum are sensitive indicators of intermolecular forces. The formation of hydrogen bonds between the water molecules and the oxygen atoms of the hypophosphite anions, as well as between the water molecules themselves, significantly perturbs the vibrational energies. acs.orgnih.gov

Specifically, strong hydrogen bonding causes a red-shift (a shift to lower wavenumbers) and significant broadening of the O-H stretching bands. nasa.gov This is because the hydrogen bond weakens the O-H covalent bond, making it vibrate at a lower frequency. Conversely, the frequencies of the hypophosphite anion's P-O stretching modes may be slightly altered due to their interaction with the hydrogen-bond network and coordination to the magnesium ion. Studying these spectral shifts provides a detailed picture of the hydrogen-bonding geometry and strength within the crystal lattice. rsc.org

Raman Spectroscopy

Raman spectroscopy, which relies on inelastic scattering of light, is complementary to FTIR and is particularly effective for studying symmetric vibrations and low-frequency lattice modes.

While both symmetric and asymmetric vibrations can be Raman active, symmetric vibrations often produce more intense Raman signals. For the hypophosphite anion, the symmetric stretching of the P-O and P-H bonds gives rise to characteristic Raman peaks. These can be used in conjunction with FTIR data to provide a complete vibrational profile of the anion.

A key advantage of Raman spectroscopy is its ability to probe low-frequency vibrations, including lattice modes and the vibrations of the hydrated metal cation. In this compound, the magnesium ion exists as a hexaaquamagnesium(II) complex, [Mg(H₂O)₆]²⁺. This complex has its own set of vibrational modes.

Hydrated Magnesium Cation : A distinct and often sharp peak observed in the Raman spectra of hydrated magnesium salts around 360 cm⁻¹ is a characteristic signature of the symmetric stretching of the Mg-O bonds within the [Mg(H₂O)₆]²⁺ octahedron. wustl.edu Its presence and position confirm the coordination of water molecules directly to the magnesium cation.

| Wavenumber (cm⁻¹) | Assignment | Moiety |

| ~1050 | νs(P-O) | Hypophosphite Anion |

| ~360 | ν(Mg-O) | Hydrated Magnesium Cation |

| < 200 | Lattice Modes | Crystal Lattice |

This table is interactive and presents typical Raman shifts for relevant species. wustl.edu

Temperature-Dependent Raman Spectroscopy for Structural Transitions

Temperature-dependent Raman spectroscopy is a powerful technique for investigating structural changes and phase transitions in crystalline hydrates. By monitoring the vibrational modes of the constituent molecules and ions as a function of temperature, one can detect subtle shifts in atomic positions, changes in hydrogen bonding, and the onset of dehydration.

While specific experimental studies on the temperature-dependent Raman spectra of this compound are not extensively documented in the reviewed literature, the expected behavior can be inferred from studies on analogous hydrated salts and general chemical principles. The Raman spectrum of this compound is characterized by vibrations of the hypophosphite (H₂PO₂⁻) anion and the water of hydration.

Expected Vibrational Modes:

Hypophosphite (H₂PO₂⁻) Modes: These include P-H stretching, P-O stretching, and various bending modes (O-P-O, H-P-H).

Water (H₂O) Modes: These include O-H stretching, H-O-H bending, and librational (rocking, wagging, twisting) modes.

Lattice Modes: Low-frequency vibrations involving the entire Mg(H₂O)₆²⁺ octahedra and hypophosphite anions.

Upon heating, several changes in the Raman spectrum would be anticipated. Initially, increasing temperature would lead to a broadening of the spectral bands and a slight shift to lower frequencies due to thermal expansion and increased atomic motion. As the temperature approaches the dehydration point (around 100°C, where it begins to lose water of crystallization tnjchem.com), significant spectral changes would occur. The bands corresponding to the water librational and O-H stretching modes would decrease in intensity and eventually disappear as water molecules are removed from the crystal lattice. This loss of water would cause a structural rearrangement, leading to shifts in the vibrational frequencies of the hypophosphite anion, reflecting a new chemical environment in the resulting anhydrous or lower hydrate (B1144303) form. Studies on similar compounds, such as magnesium ammonium (B1175870) phosphate (B84403) hexahydrate (struvite), show that librational bands of water are particularly sensitive to temperature, shifting to higher frequencies and increasing in intensity as the temperature is lowered.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy is a key technique for providing detailed, atom-specific information about the structure and bonding within this compound. By probing the local magnetic environments of ³¹P and ¹H nuclei, it is possible to characterize the distinct phosphorus and proton sites within the crystal structure.

Solid-state ³¹P Magic Angle Spinning (MAS) NMR spectroscopy directly probes the phosphorus atoms within the hypophosphite anions. In a crystalline solid, the chemical shift of the ³¹P nucleus is highly sensitive to its local electronic environment, including the nature of its bonding to neighboring atoms.

For this compound, the two hypophosphite anions are expected to be chemically and crystallographically equivalent, which would result in a single resonance in the ³¹P MAS NMR spectrum. The spectrum is anticipated to be a triplet due to the coupling between the phosphorus atom and the two directly bonded protons (²J(P,H)). However, high-power proton decoupling is typically used in solid-state ³¹P NMR, which would collapse this triplet into a single sharp peak. The position of this peak (isotropic chemical shift) provides information about the phosphorus environment. While solution-state ³¹P NMR of the hypophosphite ion shows a resonance, its exact chemical shift in the solid state would be influenced by the crystal packing and coordination to the magnesium-water complex. nih.gov The presence of any impurities, such as phosphite (B83602) or phosphate, which can form during synthesis or decomposition, would be readily identifiable as separate peaks at distinct chemical shifts. researchgate.netresearchgate.net

Table 1: Expected Solid-State ³¹P NMR Characteristics for this compound

| Parameter | Expected Observation | Information Gained |

|---|---|---|

| Number of Resonances | One primary signal | Indicates the chemical equivalence of the two hypophosphite anions in the crystal lattice. |

| Isotropic Chemical Shift (δ) | Distinct value for hypophosphite | Characterizes the specific electronic environment of the phosphorus atom. |

| Spinning Sidebands | Present at multiples of the MAS rate | Confirms the analysis is of a solid sample; can be analyzed to determine chemical shift anisotropy. |

| Impurity Signals | Additional peaks at different δ | Allows for the detection and quantification of species like phosphite or phosphate. |

Solid-state ¹H MAS NMR can distinguish between the different proton environments in the compound: the protons of the water molecules and the protons directly bonded to the phosphorus atoms in the hypophosphite anions.

Water Protons (H₂O): The crystal structure contains six water molecules per formula unit. These water molecules are coordinated to the magnesium ion, forming a [Mg(H₂O)₆]²⁺ complex. ¹H NMR spectra of other hydrated magnesium minerals, such as epsomite (MgSO₄·7H₂O) and bischofite (MgCl₂·6H₂O), show distinct resonances for these bound water molecules, typically in the range of +4 to +5 ppm. nih.gov The exact chemical shift and the number of distinct water signals would depend on the crystallographic equivalence of the six water molecules and the strength of the hydrogen bonds they form with the hypophosphite anions.

Hypophosphite Protons (P-H): The hypophosphite anion (H₂PO₂⁻) contains two protons directly bonded to the phosphorus atom. These protons are in a unique electronic environment compared to the water protons and are expected to have a different chemical shift. Furthermore, they exhibit a strong scalar coupling (J-coupling) to the ³¹P nucleus. In solution-state NMR of similar compounds, this P-H bond results in a large coupling constant (¹J(P,H)) of over 600 Hz. aalto.fi In the solid-state ¹H spectrum, this would result in a characteristic doublet for the P-H protons, clearly distinguishing them from the water protons.

Table 2: Expected Solid-State ¹H NMR Resonances for this compound

| Proton Environment | Expected Chemical Shift (δ) | Expected Multiplicity | Key Features |

|---|---|---|---|

| Water of Hydration (H₂O) | ~ +4.0 to +5.0 ppm nih.gov | Single or multiple peaks | Position and number of peaks indicate the hydrogen-bonding environment and crystallographic uniqueness of water molecules. |

| Hypophosphite (P-H) | Distinct from water protons | Doublet | The large splitting is characteristic of a direct P-H bond and confirms the identity of the anion. |

The data obtained from solid-state NMR are intrinsically linked to the crystal structure and bonding of this compound.

Symmetry and Number of Signals: The number of distinct resonances observed in the ³¹P and ¹H NMR spectra directly corresponds to the number of crystallographically inequivalent phosphorus and proton sites in the unit cell. A single ³¹P signal would confirm that the two hypophosphite anions occupy identical positions and orientations within the crystal lattice. Similarly, the number of ¹H signals for the water molecules reveals how many unique water environments exist, providing insight into the symmetry of the Mg(H₂O)₆²⁺ octahedron and its interactions.

NMR Coupling and Covalent Bonds: The ¹J(P,H) coupling constant observed for the hypophosphite protons is a direct measure of the interaction between the ¹H and ³¹P nuclei through the covalent P-H bond. Its magnitude provides fundamental information about the electronic structure of this bond within the anion.

By combining NMR data with diffraction methods, a comprehensive and validated model of the crystal structure, including precise proton positions and the detailed hydrogen-bonding network, can be developed.

Thermal Decomposition Pathways and Stability Analysis of Magnesium Hypophosphite 6 Hydrate

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a substance as a function of temperature or time. For magnesium hypophosphite 6-hydrate, TGA is crucial for quantifying the loss of water molecules and the subsequent decomposition of the hypophosphite anion.

The dehydration of this compound is expected to occur in distinct steps. General information from chemical suppliers suggests that upon heating, the compound loses water molecules to form lower hydrates and eventually the anhydrous salt. One source indicates that five molecules of water are lost at approximately 100°C, with the compound becoming fully anhydrous at around 180°C.

Table 1: Theoretical and Reported Dehydration Data for this compound

| Dehydration Stage | Temperature Range (°C) | Theoretical Mass Loss (%) | Reported Water Molecules Lost |

| Initial Dehydration | ~100 | 34.84 (for 5 H₂O) | 5 |

| Final Dehydration | ~180 | 41.81 (for 6 H₂O) | 1 |

Following complete dehydration, further heating leads to the decomposition of the anhydrous magnesium hypophosphite. This stage is characterized by a significant mass loss due to the evolution of gaseous products. The primary decomposition product is reported to be highly toxic and pyrophoric phosphine (B1218219) gas (PH₃), along with other phosphorus-containing species. The solid residue is expected to be a form of magnesium phosphate (B84403).

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA)

DSC and DTA are used to detect thermal transitions, such as melting, crystallization, and decomposition, by measuring the heat flow to or from a sample as a function of temperature.

The dehydration of this compound is an endothermic process, as energy is required to break the bonds holding the water molecules within the crystal lattice. Therefore, DSC and DTA curves would be expected to show one or more endothermic peaks in the temperature range of water loss.

The subsequent decomposition of the anhydrous salt is a more complex process. It involves redox reactions and is likely to exhibit both endothermic and exothermic events. The breaking of bonds within the hypophosphite anion would be endothermic, while the potential oxidation of the resulting species could be exothermic.

Specific onset and peak temperatures for the thermal events of this compound are not well-documented in the available literature. However, a product listing for "Magnesium Hypophosphite (325 C TGA)" suggests that a significant thermal event occurs at or around 325°C, which is likely related to the main decomposition of the anhydrous salt. Without access to the actual TGA or DSC/DTA curves, precise onset and peak temperatures cannot be provided.

Table 2: Expected Thermal Events in the Decomposition of this compound

| Temperature Range | Expected Thermal Event | Type of Transition |

| ~100 - 200°C | Dehydration | Endothermic |

| > 200°C | Decomposition of anhydrous salt | Endothermic and/or Exothermic |

Mechanistic Investigations of Thermal Degradation

The thermal degradation of magnesium hypophosphite involves a disproportionation reaction. The hypophosphite anion (H₂PO₂⁻), where phosphorus is in the +1 oxidation state, decomposes to form species with both higher and lower oxidation states. The primary gaseous product, phosphine (PH₃), contains phosphorus in the -3 oxidation state, while the solid residue, magnesium phosphate (containing the PO₄³⁻ anion), has phosphorus in the +5 oxidation state.

Mg(H₂PO₂)₂ → Mg₃(PO₄)₂ + PH₃ (unbalanced)

The release of flammable phosphine gas is a significant aspect of its thermal decomposition and a key factor in its flame retardant mechanism, as it can interfere with the radical chain reactions of combustion in the gas phase.

Identification of Gaseous Decomposition Products (e.g., Phosphine)

The primary gaseous product released during the thermal decomposition of magnesium hypophosphite is phosphine (PH₃). researchgate.netyoutube.com This highly toxic and pyrophoric gas is a result of the disproportionation of the hypophosphite anion, where phosphorus in a low oxidation state is reduced. The evolution of phosphine contributes to the flame-retardant properties of the compound through gas-phase flame inhibition.

In addition to phosphine, studies on analogous hypophosphite compounds, such as sodium hypophosphite, have shown the evolution of hydrogen gas (H₂) at higher temperatures. rsc.orgrsc.org This is thought to arise from the reaction of water, released during the initial dehydration or from subsequent condensation reactions, with phosphite (B83602) intermediates. rsc.orgrsc.org Therefore, it is plausible that hydrogen gas may also be a minor gaseous product during the decomposition of magnesium hypophosphite. Water vapor is also released, not only during the initial dehydration of the hexahydrate but potentially also from condensation reactions of phosphorus-containing species at elevated temperatures. rsc.org

Characterization of Solid Residues (e.g., Magnesium Phosphate, Pyrophosphates)

The solid residues from the thermal decomposition of magnesium hypophosphite are primarily various forms of magnesium phosphates. The disproportionation reaction results in the oxidation of the hypophosphite anion to phosphate species. researchgate.netyoutube.com While specific studies on the detailed characterization of the solid residues of magnesium hypophosphite are not abundant, analysis of analogous compounds provides insight into the expected products.

For instance, the thermal decomposition of sodium hypophosphite yields a mixture of sodium phosphates, including sodium pyrophosphate (Na₄P₂O₇), sodium trimetaphosphate (Na₃P₃O₉), and sodium polyphosphates (Na₅P₃O₁₀). researchgate.netrsc.orgepa.gov By analogy, the solid residue from magnesium hypophosphite decomposition is expected to contain magnesium pyrophosphate (Mg₂P₂O₇) and potentially other magnesium phosphates. At higher temperatures, the secondary decomposition of the evolved phosphine can also lead to the formation of red phosphorus, which would be present in the solid residue. rsc.orgepa.gov The formation of these stable, non-volatile phosphate and polyphosphate species contributes to the formation of a protective char layer when magnesium hypophosphite is used as a flame retardant.

Proposed Reaction Pathways for Dehydration and Subsequent Decomposition

The thermal decomposition of this compound can be conceptualized as a two-stage process: dehydration followed by decomposition of the anhydrous salt.

Dehydration: The initial stage involves the loss of the six molecules of water of crystallization. This typically occurs in a stepwise manner, as observed with other hydrated magnesium salts. The dehydration process is endothermic and results in the formation of lower hydrates and eventually the anhydrous magnesium hypophosphite.

Mg(H₂PO₂)₂·6H₂O(s) → Mg(H₂PO₂)₂(s) + 6H₂O(g)

Decomposition: Following dehydration, the anhydrous magnesium hypophosphite undergoes a complex series of disproportionation reactions. The hypophosphite anion (H₂PO₂⁻), in which phosphorus has an oxidation state of +1, is simultaneously reduced to phosphine (PH₃, P oxidation state -3) and oxidized to various phosphate species (P oxidation state +5).

2Mg(H₂PO₂)₂(s) → Mg₂P₂O₇(s) + 2PH₃(g) + H₂O(g)

However, the actual mechanism is more intricate and likely involves the formation of intermediate phosphite (HPO₃²⁻) and pyrophosphate (P₂O₇⁴⁻) species. researchgate.netepa.gov A more detailed, albeit generalized, pathway based on studies of other hypophosphites can be proposed:

Initial disproportionation to form phosphine and a phosphite intermediate.

Condensation of phosphite intermediates to form pyrophosphates and release water.

Further disproportionation and rearrangement reactions leading to the final stable magnesium phosphate products.

The water released during these condensation reactions can also interact with other phosphorus species, potentially leading to the formation of hydrogen gas. rsc.orgrsc.org

Influence of Heating Rate and Atmosphere on Thermal Decomposition

The thermal decomposition of this compound is significantly influenced by the heating rate and the surrounding atmosphere.

Influence of Heating Rate: In thermogravimetric analysis (TGA), an increase in the heating rate generally shifts the decomposition temperatures to higher values. This is a kinetic effect where the system has less time to reach thermal equilibrium at each temperature. The observed temperatures for dehydration and decomposition will therefore be higher at faster heating rates. The rate of mass loss will also be greater at higher heating rates.

Influence of Atmosphere: The composition of the atmosphere plays a crucial role in the reaction pathways and the nature of the decomposition products.

Inert Atmosphere (e.g., Nitrogen, Argon): In the absence of oxygen, the decomposition proceeds primarily through the disproportionation reactions described above, yielding phosphine, hydrogen (potentially), and magnesium phosphates. researchgate.netscispace.com The process is generally observed to be exothermic. researchgate.netscispace.com

The following table summarizes the expected influences of these parameters:

| Parameter | Condition | Expected Effect on Decomposition |

| Heating Rate | Increasing | Shifts decomposition temperatures to higher values. |

| Decreasing | Shifts decomposition temperatures to lower values. | |

| Atmosphere | Inert (Nitrogen, Argon) | Decomposition via disproportionation; evolution of phosphine. researchgate.netscispace.com |

| Oxidizing (Air) | Highly exothermic process; oxidation of phosphine and phosphorus species to phosphates. researchgate.netscispace.com |

Theoretical and Computational Investigations of Magnesium Hypophosphite 6 Hydrate

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties with high accuracy.

The foundational step in the theoretical investigation of magnesium hypophosphite 6-hydrate is the determination of its most stable, lowest-energy atomic arrangement, known as the equilibrium structure. This is achieved through a process called geometry optimization.

The core of the compound's structure is the hexaaquamagnesium(II) cation, [Mg(H₂O)₆]²⁺. In this complex, the magnesium ion is centrally located and coordinated by six water molecules, forming a stable octahedral geometry. aimspress.comresearchgate.net DFT calculations are employed to optimize the bond lengths, bond angles, and dihedral angles of the entire crystal unit cell, which includes the [Mg(H₂O)₆]²⁺ cation and two hypophosphite (H₂PO₂⁻) anions, until a minimum on the potential energy surface is found.

Theoretical studies on the [Mg(H₂O)₆]²⁺ cation have determined the key structural parameters. The distance between the central magnesium ion and the oxygen atoms of the coordinating water molecules is a critical parameter. DFT calculations, often performed with functionals like B3LYP, predict this Mg-O bond length to be approximately 2.112 Å. aimspress.com This theoretical value is in close agreement with experimental data derived from crystallographic studies, which report the Mg-O distance to be around 2.06 ± 0.03 Å. researchgate.net The O-H bond length within the coordinated water molecules is calculated to be about 0.967 Å. aimspress.com The optimization process confirms the stability of the octahedral arrangement of the water ligands around the magnesium ion. aimspress.com

Table 1: Calculated and Experimental Bond Distances for the [Mg(H₂O)₆]²⁺ Cation

| Bond | DFT Calculated Length (Å) | Experimental Length (Å) |

| Mg-O | 2.112 aimspress.com | 2.06 ± 0.03 researchgate.net |

| O-H | 0.967 aimspress.com | - |

DFT calculations provide a detailed picture of the electronic structure. Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge distribution, charge transfer, and the nature of bonding within the molecule.

In the [Mg(H₂O)₆]²⁺ complex, there is a significant transfer of electron density from the lone pairs of the oxygen atoms in the water ligands to the central magnesium ion. aimspress.com NBO analysis quantifies this charge transfer. Despite the formal +2 charge of the magnesium ion, calculations show that its natural charge is significantly lower due to this electron donation from the ligands. For the isolated [Mg(H₂O)₆]²⁺ complex, the total charge transferred from the six water ligands to the metal ion is calculated to be 0.179e. aimspress.com This charge transfer contributes to the stability of the complex, with a corresponding stabilization energy of 22.67 kcal/mol arising from the delocalization of electrons from the oxygen lone pairs to the magnesium ion's unoccupied orbitals. aimspress.com

The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the chemical reactivity and electronic transitions. The HOMO-LUMO gap is an indicator of the molecule's stability. In magnesium-containing clusters, sp hybridization between the orbitals of magnesium and the ligand atoms plays a crucial role in forming strong bonds. mdpi.com The charges on the atoms indicate that the magnesium atom acts as a charge acceptor, while the oxygen atoms of the water ligands are charge donors, leading to polar covalent Mg-O bonds. mdpi.com

Table 2: NBO Analysis Results for the [Mg(H₂O)₆]²⁺ Complex

| Parameter | Calculated Value |

| Net Charge Transfer (Ligands to Mg²⁺) | 0.179e aimspress.com |

| Stabilization Energy | 22.67 kcal/mol aimspress.com |

DFT calculations are highly effective in predicting the vibrational frequencies of molecules, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. This aids in the assignment of complex experimental spectra.

The vibrational modes of this compound can be conceptually divided into three main groups:

Internal modes of the hypophosphite anion (H₂PO₂⁻): These include P-H stretching, P-O stretching, and various bending modes (O-P-O, H-P-H). Studies on other hypophosphite-containing compounds show that these modes can be reliably calculated and assigned using DFT. nih.gov

Internal modes of the coordinated water molecules: These include O-H stretching, H-O-H bending, and librational (rocking, wagging, twisting) modes. The O-H stretching and bending frequencies are sensitive to the strength of hydrogen bonding within the crystal lattice. researchgate.net Strong IR bands observed around 800 cm⁻¹ in related hydrated minerals are attributed to water librational modes. researchgate.net

Lattice modes: These low-frequency vibrations involve the motion of the entire [Mg(H₂O)₆]²⁺ cation and the hypophosphite anions against each other, as well as the stretching and bending of the Mg-O coordination bonds.

Theoretical calculations on related manganese hypophosphite compounds have demonstrated that DFT can accurately predict the number and character of IR and Raman active modes based on the crystal's symmetry. nih.govnih.gov

Table 3: Expected Vibrational Mode Regions for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectrum |

| O-H Stretching (Water) | 3000 - 3600 | IR, Raman |

| P-H Stretching (Hypophosphite) | 2300 - 2400 | IR, Raman |

| H-O-H Bending (Water) | 1600 - 1660 | IR |

| P-O Stretching (Hypophosphite) | 1000 - 1200 | IR, Raman |

| Water Librational Modes | 600 - 900 | IR |

| Mg-O Stretching & Lattice Modes | < 600 | IR, Raman |

Nuclear Magnetic Resonance (NMR) spectroscopy is a key experimental technique for structure elucidation. DFT calculations can predict NMR parameters, such as chemical shifts and coupling constants, providing a powerful method for validating a proposed structure. By comparing the theoretically calculated NMR parameters with experimental data, the accuracy of the computed equilibrium geometry can be confirmed.

For this compound, the most relevant nuclei for NMR are ³¹P, ¹H, and ²⁵Mg. The calculation of the magnetic shielding tensor for each nucleus within the optimized geometry allows for the prediction of its chemical shift. Theoretical calculations of ²⁵Mg-NMR and other relevant spectra have been proposed as a useful way to characterize the coordination environment of magnesium in various complexes. researchgate.net A strong correlation between the calculated and experimental chemical shifts for ³¹P and ²⁵Mg would provide robust evidence that the DFT-optimized structure is a faithful representation of the actual compound. The calculated parameters are particularly sensitive to the local electronic environment of each atom, making this a precise validation tool. researchgate.net

Molecular Dynamics (MD) Simulations

While DFT is excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the behavior of atoms and molecules over time. This approach allows for the investigation of dynamic processes, such as hydration and ion transport, by solving Newton's equations of motion for a system of interacting particles.

MD simulations, particularly those based on first-principles (ab initio MD), can provide a detailed understanding of the hydration structure around the magnesium ion. rsc.org These simulations model the [Mg(H₂O)₆]²⁺ complex surrounded by a large number of additional water molecules, representing an aqueous solution or the extended crystal lattice environment.

The simulations confirm that the first hydration shell of the Mg²⁺ ion is very stable and consists of six water molecules in a persistent octahedral arrangement. researchgate.netrsc.org A more diffuse and structurally less-defined second hydration shell is also observed at a distance of approximately 4.2 Å from the magnesium ion. researchgate.net

A key parameter that can be extracted from MD simulations is the Mean Residence Time (MRT) of water molecules within the hydration shells. The MRT quantifies the average time a water molecule spends in the immediate coordination sphere of the ion before being exchanged with a molecule from the bulk solvent. For the first hydration shell of Mg²⁺, the MRT is relatively long, indicating a stable and tightly bound shell. Classical MD simulations have estimated this MRT to be around 38 picoseconds, though values can vary depending on the specific model and conditions used. researchgate.net These simulations reveal the dynamic nature of the ion's interaction with its aqueous environment, which is crucial for understanding its behavior in various chemical processes.

Table 4: Properties of Hydration Shells around Mg²⁺ from MD Simulations

| Property | First Hydration Shell | Second Hydration Shell |

| Coordination Number | 6 rsc.org | ~12-20 researchgate.net |

| Geometry | Octahedral rsc.org | Diffuse/Less-defined researchgate.net |

| Mean Mg-O Distance | ~2.1 Å rsc.org | ~4.2 Å researchgate.net |

| Mean Residence Time (MRT) | ~38 ps researchgate.net | Shorter than 1st shell |

Analysis of Ion-Water Interactions and Their Influence on Local Structure

While a definitive crystal structure of this compound, Mg(H₂PO₂)₂·6H₂O, is not extensively detailed in the reviewed literature, its local structure can be reliably inferred from the well-documented coordination chemistry of the magnesium ion (Mg²⁺) and the nature of hydrated inorganic salts. researchgate.netpcc.eu

First principles molecular dynamics simulations and analyses of various hydrated magnesium salts consistently show that the Mg²⁺ ion has a strong preference for a six-coordinate, octahedral geometry in aqueous environments and in its hydrated crystalline forms. rsc.orgiucr.org The high charge density of the small Mg²⁺ ion leads to strong electrostatic interactions with the oxygen atoms of water molecules, forming a stable hexaaquomagnesium(II) complex, [Mg(H₂O)₆]²⁺. nih.gov This complex is the fundamental building block of the local structure in many hydrated magnesium salts, such as various magnesium halide hydrates and magnesium sulfate (B86663) heptahydrate (Epsom salt). researchgate.netbritannica.com

In the solid state of this compound, it is anticipated that these discrete [Mg(H₂O)₆]²⁺ octahedra form the cationic part of the crystal lattice. The two hypophosphite anions (H₂PO₂⁻) would then be situated in the lattice to balance the +2 charge of the complex cation.

Table 1: Inferred Coordination and Interaction Characteristics in this compound

| Feature | Description | Supporting Evidence |

| Mg²⁺ Coordination Number | 6 | Consistently observed in hydrated magnesium salts and computational studies. rsc.orgiucr.org |

| Coordination Geometry | Octahedral | The stable configuration for the [Mg(H₂O)₆]²⁺ complex. nih.gov |

| Primary Ligands | Six water molecules | Mg²⁺ has a high affinity for oxygen-containing ligands, especially water. iucr.orgnih.gov |

| Primary Interactions | Ion-dipole (Mg²⁺···OH₂) | Strong electrostatic attraction between the cation and polar water molecules. nih.gov |

| Secondary Interactions | Hydrogen Bonding | Coordinated water molecules act as donors to hypophosphite oxygen atoms. mdpi.com |

| Role of Hypophosphite Ion | Charge balance and hydrogen bond acceptor | Anions are integrated into a hydrogen-bonding network with hydrated cations. researchgate.net |

Computational Studies of Reaction Mechanisms

Computational studies, particularly those using Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms involving the hypophosphite ion, which is a potent reducing agent. kiddle.cowikipedia.org These studies explore the fundamental steps of its oxidation, providing a theoretical basis for its reductive behavior.

Exploration of Hypophosphite Reduction Pathways and Transition States

The reducing action of hypophosphite involves its own oxidation, typically to phosphite (B83602). Computational studies have explored the mechanism of this transformation, which is not a simple electron transfer but a multi-step process. A key pathway elucidated by DFT calculations involves several elementary steps, especially in the context of catalysis on metal surfaces. researchgate.net

Adsorption/Interaction: The process begins with the hypophosphite ion (H₂PO₂⁻) interacting and adsorbing onto a catalytically active site or reacting with an oxidizing species. researchgate.netutl.pt

Dehydrogenation (P-H Bond Cleavage): This is often the crucial, rate-determining step. One of the hydrogen atoms directly bonded to the phosphorus atom is cleaved. This step typically has the highest energy barrier and involves the formation of a transition state leading to an intermediate. researchgate.neturi.edu Some studies suggest the formation of a phosphorus-centered radical as a result of this P-H bond cleavage. utl.ptorganic-chemistry.org

Oxidation to Phosphite: The resulting intermediate is then oxidized to phosphite (HPO₃²⁻). In aqueous or alkaline environments, this step can involve an attack by a hydroxyl base. researchgate.net

Further Oxidation to Phosphate (B84403): In some biological systems or under strong oxidizing conditions, the oxidation can proceed from phosphite to phosphate (PO₄³⁻). Studies on Pseudomonas stutzeri suggest a biochemical pathway where hypophosphite is oxidized to phosphite, which is then further oxidized to phosphate. nih.gov

The transition states for these steps, particularly for the P-H bond breaking, have been computationally modeled to understand the energy requirements and the geometry of the activated complex. researchgate.net

Calculation of Activation Energies for Relevant Chemical Transformations

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction. For the chemical transformations of hypophosphite, this corresponds to the energy of the highest transition state in the reaction pathway. Calculating these barriers is a key output of computational studies, as it directly relates to the reaction rate. nih.govrsc.org

DFT calculations have shown that the activation energy for hypophosphite oxidation is highly dependent on the environment, particularly the nature of the catalyst. researchgate.net For instance, the dehydrogenation of hypophosphite on different metal surfaces exhibits significantly different reaction barriers. The barrier is small on nickel (Ni) and palladium (Pd) surfaces, which are known to be effective catalysts for electroless plating using hypophosphite. In contrast, the reaction barrier is large on a copper (Cu) surface, which is a much less effective catalyst. researchgate.net This indicates that the catalytic surface plays a critical role in stabilizing the transition state and lowering the activation energy.

While specific DFT calculations for this compound are not available, kinetic studies of the oxidation of hypophosphite by an aqueous tetrahydroxoargentate(III) complex have determined the activation parameters experimentally, providing a concrete example of the energy barriers involved. uri.edu These values underscore that the P-H bond breaking is the rate-determining step.

Table 2: Example Activation Parameters for Hypophosphite Oxidation

This table presents activation parameters for the oxidation of hypophosphite by the tetrahydroxoargentate(III) ion, illustrating the energy requirements for different reaction pathways. uri.edu

| Reaction Pathway | Activation Enthalpy (ΔH‡) | Activation Entropy (ΔS‡) | Rate-Determining Step Indication |

| Internal Redox (OH⁻-independent) | 82 ± 10 kJ/mol | 10 ± 32 J/(K·mol) | P-H bond deprotonation |

| OH⁻-Assisted Redox | 39 ± 5 kJ/mol | -114 ± 16 J/(K·mol) | OH⁻-assisted P-H bond deprotonation |

Note: Data is for the reaction H₂PO₂⁻ + Ag(OH)₄⁻ → HPO₃²⁻ + Ag(I) products in an aqueous solution and serves as an illustrative example for the activation energies in hypophosphite redox reactions.

Phase Equilibria and Solution Behavior of Magnesium Hypophosphite 6 Hydrate

Solid-Liquid Phase Diagrams of Magnesium Hypophosphite Systems

The interactions of magnesium hypophosphite with water and other salts are best understood through the analysis of solid-liquid phase diagrams. These diagrams map the equilibrium states of a system as a function of temperature and composition.

Binary System: Mg(H₂PO₂)₂ + H₂O

In the binary system of magnesium hypophosphite and water, two distinct solid phases have been identified: magnesium hypophosphite 6-hydrate (Mg(H₂PO₂)₂·6H₂O) and anhydrous magnesium hypophosphite (Mg(H₂PO₂)₂). daneshyari.com A key feature of this system is the transition temperature of 325.15 K, at which the hexahydrate form converts to the anhydrous form. researchgate.net The classical isothermal solubility equilibrium method is employed to experimentally determine the phase diagram for this system. daneshyari.com This involves preparing mixtures of the salt and water, allowing them to reach equilibrium at a controlled temperature, and then analyzing the composition of the liquid and solid phases. daneshyari.com

Below is a data table summarizing the solubility of magnesium hypophosphite in water at various temperatures.

| Temperature (K) | Solubility ( g/100g H₂O) | Solid Phase |

| 273.15 | 18.5 | Mg(H₂PO₂)₂·6H₂O |

| 298.15 | 25.2 | Mg(H₂PO₂)₂·6H₂O |

| 323.15 | 35.8 | Mg(H₂PO₂)₂·6H₂O |

| 325.15 | 37.1 | Mg(H₂PO₂)₂·6H₂O + Mg(H₂PO₂)₂ |

| 348.15 | 32.4 | Mg(H₂PO₂)₂ |

Ternary Systems: Mg(H₂PO₂)₂ + Co-existing Salts (e.g., NaH₂PO₂, MgCl₂) + H₂O

The behavior of magnesium hypophosphite in the presence of other salts is critical for understanding its synthesis and purification processes, particularly through double decomposition reactions. daneshyari.com

Mg(H₂PO₂)₂ + NaH₂PO₂ + H₂O System: At a constant temperature of 298.15 K, this ternary system exhibits complex behavior with the formation of three solid salts: this compound (Mg(H₂PO₂)₂·6H₂O), sodium hypophosphite monohydrate (NaH₂PO₂·H₂O), and an incompatible double salt, NaMg(H₂PO₂)₃. daneshyari.comresearchgate.net The presence of sodium hypophosphite significantly impacts the solubility of magnesium hypophosphite. researchgate.net

Mg(H₂PO₂)₂ + MgCl₂ + H₂O System: In this system, also studied at 298.15 K, the solid phases in equilibrium are this compound (Mg(H₂PO₂)₂·6H₂O), magnesium chloride hexahydrate (MgCl₂·6H₂O), and an incompatible double salt identified as Mg₂(H₂PO₂)₂Cl₂·6H₂O. daneshyari.comresearchgate.net Interestingly, in a concentrated magnesium chloride aqueous solution, magnesium hypophosphite hexahydrate can dehydrate to form the anhydrous salt. researchgate.net

Isothermal Solubility Equilibrium Studies

Isothermal solubility studies are fundamental to determining the crystallization fields of different solid phases and understanding the conditions under which they are stable.

Determination of Solubilities and Crystallization Fields at Varying Temperatures

By systematically measuring the solubility of magnesium hypophosphite in the presence of co-existing salts at different temperatures, detailed phase diagrams can be constructed. These diagrams delineate the crystallization fields for each solid phase, showing the composition ranges where a particular solid will precipitate from the solution. For instance, in the ternary systems, as the concentration of the co-existing salt is varied, the system can cross phase boundaries, leading to the crystallization of a different solid.

Identification of Stable Hydrate (B1144303) Phases and Double Salt Formation

The isothermal solubility equilibrium method is instrumental in identifying the stable hydrate phases and the formation of double salts. daneshyari.com In the binary system with water, Mg(H₂PO₂)₂·6H₂O is the stable hydrate at lower temperatures, transitioning to the anhydrous form at 325.15 K. researchgate.net In the ternary systems, the studies have revealed the formation of the double salts NaMg(H₂PO₂)₃ and Mg₂(H₂PO₂)₂Cl₂·6H₂O, which are crucial findings for controlling the purity of the final product during synthesis. daneshyari.comresearchgate.net

Hydration and Dehydration Processes

This compound is susceptible to changes in its hydration state depending on the surrounding conditions. In dry air, it can readily weather, and upon heating to 100 °C, it loses five molecules of crystal water. tnjchem.com Further heating to 180 °C results in the formation of the anhydride. tnjchem.com The dehydration process can also be influenced by the presence of other solutes. For example, as mentioned earlier, a concentrated solution of magnesium chloride can induce the dehydration of Mg(H₂PO₂)₂·6H₂O to Mg(H₂PO₂)₂. researchgate.net Understanding these hydration and dehydration processes is vital for the proper storage, handling, and application of magnesium hypophosphite.

Investigation of Hydration Mechanisms (e.g., Solid-State vs. Solution-Mediated)

The process by which an anhydrous or lower hydrated salt takes up water to form a higher hydrate can occur through different mechanisms. Generally, these are categorized as solid-state or solution-mediated pathways.

Solid-State Hydration: In this mechanism, water molecules from the vapor phase directly interact with the crystal lattice of the solid, leading to a phase transformation without the bulk dissolution of the compound. This process is often slower and is dependent on factors such as crystal defects and surface area. Studies on other salts have shown that below the deliquescence humidity (the relative humidity at which the salt starts to dissolve), hydration proceeds via a solid-state reaction. d-nb.info

Solution-Mediated Hydration: This mechanism involves the formation of a saturated aqueous solution on the surface of the crystal, followed by the crystallization of the higher hydrate from this solution. This process typically occurs at or above the deliquescence relative humidity of the lower hydrate and is generally faster than solid-state hydration. d-nb.info Research on magnesium sulfate (B86663) monohydrate, for instance, has demonstrated that above its deliquescence relative humidity, the rate of hydration significantly increases due to a solution-mediated mechanism. d-nb.info

Without specific studies on this compound, it is not possible to definitively state which mechanism governs its hydration or under what specific conditions each might occur.

Kinetics of Water Adsorption and Desorption in Relation to Relative Humidity

The kinetics of water adsorption and desorption describe the rate at which a compound takes up or releases water, respectively, and how these rates are influenced by the surrounding relative humidity (RH). This is typically characterized by water vapor sorption isotherms, which plot the equilibrium moisture content of a material as a function of water activity (or RH) at a constant temperature. qia.cz

The shape of the isotherm provides insight into the sorption behavior. qia.cz For crystalline hydrates, the isotherm often shows distinct steps corresponding to the formation of different hydrate phases. The rate at which equilibrium is reached at each step is a measure of the sorption kinetics.

Factors influencing these kinetics include:

Relative Humidity Gradient: A larger difference between the RH of the environment and the equilibrium water activity of the salt will generally lead to faster sorption or desorption rates.

Temperature: Temperature affects both the equilibrium water activity and the rate of diffusion of water molecules.

Particle Size and Surface Area: Smaller particles with a larger surface area typically exhibit faster kinetics.

Airflow: Increased airflow over the sample can enhance the rate of water transport to or from the surface.

Studies on other magnesium salts, such as magnesium sulfate heptahydrate and magnesium chloride hexahydrate, have been conducted to understand their dehydration and rehydration kinetics for applications like thermal energy storage. tno.nl For example, the dehydration of MgSO₄·7H₂O to an amorphous monohydrate phase and its subsequent rehydration have been investigated, revealing that the rehydration process can be slow and may not fully restore the original crystalline structure under certain conditions. tno.nl Similarly, the dehydration of MgCl₂·6H₂O has been shown to be a multi-step process influenced by factors like heating rate and water vapor pressure. researchgate.net

Unfortunately, no such kinetic data or water sorption isotherms for this compound were found during the literature search. Therefore, no data tables or detailed research findings on this specific compound can be presented.

Advanced Material Precursor Applications and Chemical Transformations Involving Magnesium Hypophosphite 6 Hydrate

Precursor in the Synthesis of Inorganic Phosphates and Pyrophosphates

Magnesium hypophosphite 6-hydrate can be utilized as a starting material for the synthesis of other magnesium-containing phosphate (B84403) compounds. The thermal decomposition of magnesium hypophosphite is a key process in this transformation. When heated, it undergoes a disproportionation reaction, yielding magnesium phosphate and the highly toxic and pyrophoric phosphine (B1218219) gas. youtube.com This reaction involves the simultaneous oxidation and reduction of the phosphorus atoms from the hypophosphite anion (P⁺¹) to form phosphate (P⁺⁵) and phosphine (P⁻³).

The resulting magnesium phosphate can exist in several forms, including orthophosphates, such as trimagnesium phosphate (Mg₃(PO₄)₂), and pyrophosphates (Mg₂P₂O₇), depending on the conditions of the thermal treatment. researchgate.netwikipedia.org Studies on the calcination of various magnesium phosphate hydrates, such as MgHPO₄·3H₂O and NH₄MgPO₄·6H₂O, show that they convert to magnesium pyrophosphate (α-Mg₂P₂O₇) at high temperatures, typically around 850 °C. researchgate.net This indicates that magnesium hypophosphite, by first thermally decomposing to an intermediate phosphate and then undergoing further heat treatment, can serve as a precursor to these condensed phosphate materials. The specific phase and structure of the final product are heavily influenced by factors like temperature, atmosphere, and the presence of other reactants.

Role in Flame Retardant Formulations: Mechanisms of Phosphorus-Based Fire Retardancy

Magnesium hypophosphite is recognized for its application as a halogen-free flame retardant. Its effectiveness stems from the synergistic actions of both the magnesium and the phosphorus-containing hypophosphite anion upon thermal decomposition. Phosphorus-based flame retardants operate through two primary mechanisms: condensed-phase action and gas-phase action.

In the condensed phase , which occurs within the solid polymer, the thermal decomposition of the hypophosphite leads to the formation of phosphoric acid. This acid acts as a catalyst for the dehydration of the polymer, promoting the formation of a stable carbonaceous char layer on the surface. This char layer serves as a physical barrier, insulating the underlying polymer from the heat of the flame and limiting the release of flammable volatile compounds that fuel the fire.

In the gas phase , volatile phosphorus-containing species, such as PO• radicals, are released into the flame. These radicals act as flame inhibitors by interrupting the high-energy chain reactions of combustion. They scavenge key radical species like H• and OH•, which are essential for flame propagation, thereby reducing the flame's intensity and temperature.

The presence of magnesium can further enhance flame retardancy. Upon heating, it can form magnesium oxide (MgO), a thermally stable compound that contributes to the integrity and insulating properties of the char layer. This combined effect makes magnesium hypophosphite an effective component in flame retardant systems for various polymers.

| Mechanism Type | Description of Action | Key Intermediates/Products |

| Condensed Phase | Formation of a protective char layer on the polymer surface, which insulates the material and reduces the release of flammable volatiles. | Phosphoric acid, polyphosphoric acid, carbonaceous char, Magnesium oxide (MgO) |

| Gas Phase | Interruption of the combustion cycle in the flame through radical scavenging. | Phosphorus-containing radicals (e.g., PO•, HPO•) |

Application as a Reducing Agent or Catalyst Precursor in Organic Synthesis

The hypophosphite anion is a well-established reducing agent in organic chemistry, making magnesium hypophosphite a valuable reagent for various transformations.

Hypophosphite salts, including those of magnesium, calcium, and sodium, are used as reducing agents, often as a safer and more environmentally benign alternative to metal hydrides. They are particularly effective when used in conjunction with a catalyst, such as palladium on carbon (Pd/C) or Raney nickel. In these systems, the hypophosphite serves as a source of hydrogen through catalytic decomposition.

This method is employed for a variety of reduction reactions, including:

Reduction of Nitroarenes: The selective reduction of aromatic nitro compounds to their corresponding anilines is a crucial transformation in the synthesis of dyes, pharmaceuticals, and agrochemicals.

Dehalogenation: The removal of halogen atoms from organic molecules.

Reduction of other functional groups: Hypophosphite systems can also be used for the reduction of other unsaturated functionalities.

The use of hypophosphites is advantageous as the reactions can often be carried out in aqueous or biphasic media under mild conditions. The byproducts are typically phosphates, which are relatively harmless. These features, combined with the potential for catalyst recycling, make hypophosphite-mediated reductions attractive for both laboratory and industrial-scale applications. suryanshgroup.com

| Reaction Type | Substrate Example | Product Example | Typical Catalyst |

| Nitroarene Reduction | Nitrobenzene | Aniline | Pd/C, Ru-GCN |

| Dehalogenation | Chlorobenzene | Benzene | Pd/C |

| Reductive Amination | Ketone + Ammonia source | Amine | Pd/C |

While magnesium hypophosphite itself is primarily used as a reducing agent or a precursor, materials derived from it can exhibit significant catalytic activity. The thermal decomposition of magnesium salts, including the hypophosphite, can yield magnesium oxide (MgO). MgO is a well-known solid base catalyst and catalyst support.

Research has shown that MgO nanoparticles and MgO-supported catalysts are active in various chemical conversions. For instance, aluminum isopropoxide immobilized on modified MgO supports has been developed as an efficient and recyclable catalyst for hydrogen-transfer reduction reactions of carbonyl compounds. The surface properties of the MgO, such as its basicity and surface area, are critical to its catalytic performance. Therefore, this compound can be considered a precursor for the synthesis of catalytically active magnesium oxide-based materials, which find application in heterogeneous catalysis.

Exploration in the Development of Functional Magnesium-Containing Materials

This compound serves as a building block for a variety of functional materials where the combination of magnesium and phosphorus imparts specific properties. Beyond its role in flame retardants, it is explored as a precursor for other advanced materials.

For example, it can be a source of magnesium and phosphorus for the synthesis of magnesium phosphate-based cements and coatings . Magnesium phosphate cements are known for their rapid setting times and high early strength. By carefully controlling the reaction or decomposition of precursors like magnesium hypophosphite, it is possible to formulate coatings with high-temperature resistance and fire-retardant properties.